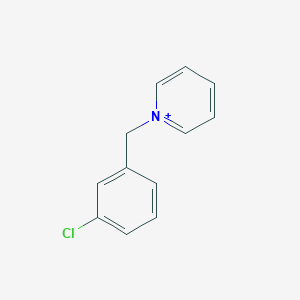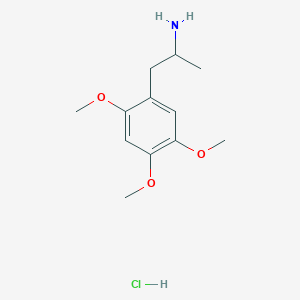
3-Butyl-1-methyl-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1-methyl-1-phenylurea (BMU) is a chemical compound that belongs to the class of urea derivatives. It is widely used in scientific research for its unique properties and mechanism of action. BMU is synthesized through a multi-step process that involves the reaction of butylamine, methyl isocyanate, and phenylisocyanate.
Mechanism of Action
3-Butyl-1-methyl-1-phenylurea inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and other activators. As a result, cellular signaling pathways that rely on PKC activity are disrupted, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways. In addition, this compound has been shown to inhibit angiogenesis, the growth of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
3-Butyl-1-methyl-1-phenylurea has several advantages as a research tool. It is relatively easy to synthesize and can be used at low concentrations. This compound also has a high degree of specificity for PKC, which allows researchers to study the role of PKC in cellular processes without affecting other signaling pathways. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Future Directions
For research on 3-Butyl-1-methyl-1-phenylurea include the development of more specific and potent inhibitors of PKC, the use of this compound in combination with other drugs or therapies, and the exploration of its potential as a therapeutic agent for cancer and other diseases.
Synthesis Methods
3-Butyl-1-methyl-1-phenylurea is synthesized through a multi-step process that involves the reaction of butylamine, methyl isocyanate, and phenylisocyanate. The first step involves the reaction of butylamine with methyl isocyanate to form N-butyl-N-methylcarbamoyl methylamine. The second step involves the reaction of N-butyl-N-methylcarbamoyl methylamine with phenylisocyanate to form this compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
3-Butyl-1-methyl-1-phenylurea is widely used in scientific research for its unique properties and mechanism of action. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in cellular signaling pathways. This compound has been used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used to investigate the role of PKC in cancer and other diseases.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-butyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
InChI Key |
SKJLCJVEUHEWAW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)



![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)




